molecular formula C13H20N4O3 B4526335 N1,N1-DIMETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE

N1,N1-DIMETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE

Cat. No.: B4526335
M. Wt: 280.32 g/mol
InChI Key: QCJBVZGXACQJMA-UHFFFAOYSA-N
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Description

N1,N1-DIMETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, an oxazole ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-DIMETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine and oxazole rings. The piperidine ring can be synthesized through a series of reactions involving amines and aldehydes, while the oxazole ring is often formed through cyclization reactions involving nitriles and aldehydes. The final step involves the coupling of these rings with the appropriate carboxamide groups under controlled conditions, such as the use of specific catalysts and solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

N1,N1-DIMETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

N1,N1-DIMETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1,N1-DIMETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and oxazole derivatives, such as:

  • N1,N1-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine
  • N,N’-Dimethylethylenediamine

Uniqueness

What sets N1,N1-DIMETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-N,1-N-dimethyl-4-N-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-9-8-11(15-20-9)14-12(18)10-4-6-17(7-5-10)13(19)16(2)3/h8,10H,4-7H2,1-3H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJBVZGXACQJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1,N1-DIMETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE
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N1,N1-DIMETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE
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N1,N1-DIMETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE
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N1,N1-DIMETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE
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N1,N1-DIMETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE
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N1,N1-DIMETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE

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